1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate
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Overview
Description
1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate is a chemical compound with the molecular formula C16H19FO4 and a molecular weight of 294.32 g/mol . It is a derivative of terephthalic acid, characterized by the presence of a tert-butyl group, a methyl group, a cyclopropyl group, and a fluorine atom attached to the benzene ring.
Preparation Methods
The synthesis of 1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate typically involves multi-step organic reactions. One common method includes the esterification of 1,4-benzenedicarboxylic acid with appropriate alcohols under acidic conditions.
Chemical Reactions Analysis
1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as potassium permanganate (oxidation), lithium aluminum hydride (reduction), and sodium hydroxide (substitution) are commonly used.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted derivatives.
Scientific Research Applications
1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the fluorine atom enhances its binding affinity to target proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate can be compared with other terephthalate derivatives:
1-Tert-butyl 4-methyl 5-cyclopropyl-2-chloroterephthalate: Similar structure but with a chlorine atom instead of fluorine.
1-Tert-butyl 4-methyl 5-cyclopropyl-2-bromoterephthalate: Similar structure but with a bromine atom instead of fluorine.
Properties
Molecular Formula |
C16H19FO4 |
---|---|
Molecular Weight |
294.32 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-methyl 2-cyclopropyl-5-fluorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H19FO4/c1-16(2,3)21-15(19)12-7-10(9-5-6-9)11(8-13(12)17)14(18)20-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
HGKNKEUGPGVZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C(=C1)C2CC2)C(=O)OC)F |
Origin of Product |
United States |
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